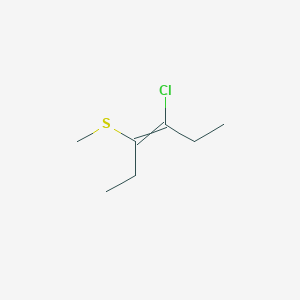
3-Hexene, 3-chloro-4-(methylthio)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: The synthesis of 3-Hexene, 3-chloro-4-(methylthio)-, (E)- can be achieved through various methods. One common approach involves the chlorination of hexene derivatives. For example, starting with 3-hexene, the addition of chlorine gas in the presence of a suitable catalyst (such as iron or aluminum chloride) leads to the formation of the desired compound.
Reaction Conditions: The chlorination reaction typically occurs at room temperature or slightly elevated temperatures. The use of a solvent (such as dichloromethane or chloroform) facilitates the reaction. The (E)- configuration is retained during this process.
Industrial Production: While not a high-volume industrial compound, 3-Hexene, 3-chloro-4-(methylthio)-, (E)- may find applications in specialty chemical production or research.
Análisis De Reacciones Químicas
Reactivity:
Substitution Reactions: Due to the presence of the benzylic position (adjacent to the benzene ring), is susceptible to nucleophilic substitution reactions.
Oxidation: Alkyl benzenes, including this compound, can undergo oxidation reactions. Oxidizing agents (such as potassium permanganate or chromic acid) can convert the methyl group to a carbonyl group.
Nucleophilic Substitution: N-bromosuccinimide (NBS) is commonly used for benzylic halide substitutions.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are suitable oxidizing agents.
Major Products: The primary product of nucleophilic substitution is the corresponding benzylic bromide. In oxidation reactions, the methyl group is converted to a carbonyl group (e.g., an aldehyde or ketone).
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Researchers use as an intermediate in the synthesis of more complex molecules.
Mechanistic Studies: Its reactivity provides insights into benzylic substitution mechanisms.
Drug Development: Understanding the reactivity of benzylic compounds aids in designing pharmaceuticals.
Metabolism Studies: Investigating the metabolism of similar compounds helps elucidate biological pathways.
Fine Chemicals: It may find applications in specialty chemicals or flavors and fragrances.
Mecanismo De Acción
The exact mechanism of action for 3-Hexene, 3-chloro-4-(methylthio)-, (E)- depends on its specific use. its reactivity likely influences its effects in various contexts.
Comparación Con Compuestos Similares
While 3-Hexene, 3-chloro-4-(methylthio)-, (E)- is unique due to its specific substitution pattern, other benzylic halides and alkyl benzenes exhibit similar reactivity.
Propiedades
Número CAS |
112303-27-2 |
|---|---|
Fórmula molecular |
C7H13ClS |
Peso molecular |
164.70 g/mol |
Nombre IUPAC |
3-chloro-4-methylsulfanylhex-3-ene |
InChI |
InChI=1S/C7H13ClS/c1-4-6(8)7(5-2)9-3/h4-5H2,1-3H3 |
Clave InChI |
GSWJMPZXLVZWCK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(CC)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


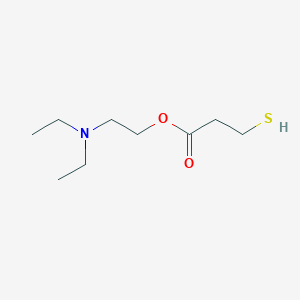
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
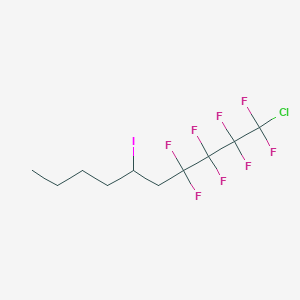
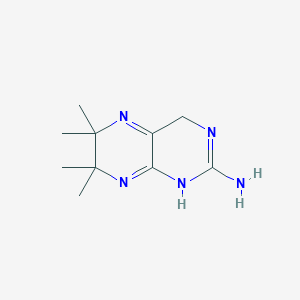
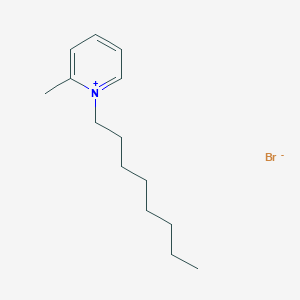
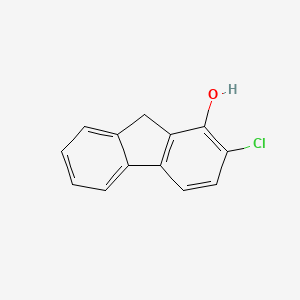
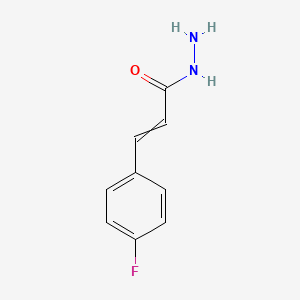
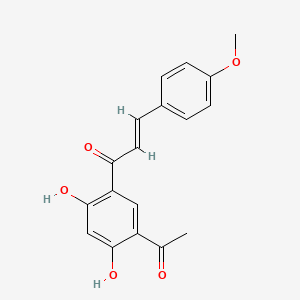
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
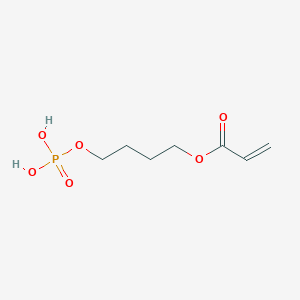


![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
